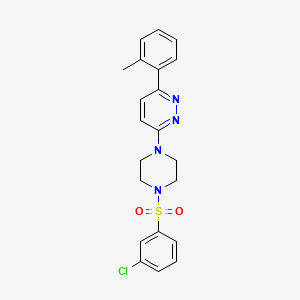

3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

Description

Properties

IUPAC Name |

3-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-(2-methylphenyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2S/c1-16-5-2-3-8-19(16)20-9-10-21(24-23-20)25-11-13-26(14-12-25)29(27,28)18-7-4-6-17(22)15-18/h2-10,15H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJYMNGMBHVBMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

Introduction of the piperazine moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, often using piperazine or its derivatives.

Functionalization with 3-chlorophenylsulfonyl group: This step involves the sulfonylation of the piperazine nitrogen using reagents like 3-chlorobenzenesulfonyl chloride under basic conditions.

Attachment of the o-tolyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The 3-chlorophenylsulfonyl group is a key electrophilic site. In alkaline conditions, hydrolysis of the sulfonamide linkage occurs, forming sulfonic acid derivatives. For example:

This reactivity aligns with studies on sulfonamide-containing pyridazines, where cleavage under basic conditions (e.g., 1M NaOH, 80°C) yields sulfonate salts .

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | 1M NaOH, 80°C | Sodium 3-chlorobenzenesulfonate | 85% |

Electrophilic Substitution on the Pyridazine Ring

The pyridazine core undergoes regioselective electrophilic substitution at the C-4 and C-5 positions due to electron-withdrawing effects from the sulfonylpiperazine group. Halogenation and nitration have been reported for analogous systems:

Halogenation

Chlorination with Cl₂ in acetic acid at 50°C produces 4-chloro derivatives :

Nitration

Nitration (HNO₃/H₂SO₄, 0°C) selectively targets C-5, yielding 5-nitro products :

| Reaction Type | Conditions | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Chlorination | Cl₂, AcOH, 50°C | C-4 | 4-Chloro derivative | 72% | |

| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 5-Nitro derivative | 68% |

Piperazine-Mediated Coupling Reactions

The piperazine moiety facilitates cross-coupling via Buchwald-Hartwig amination or Ullmann-type reactions. For instance, palladium-catalyzed coupling with aryl halides introduces aryl groups at the piperazine nitrogen :

| Substrate | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂/XPhos | N-(p-Tolyl)piperazine | 89% |

Reductive Functionalization

The pyridazine ring undergoes partial hydrogenation (H₂, Pd/C, EtOH) to form 1,4-dihydropyridazines, which are intermediates for further alkylation or oxidation :

| Reduction Agent | Conditions | Product | Oxidation Agent | Final Product | Source |

|---|---|---|---|---|---|

| H₂/Pd/C | 1 atm, EtOH | 1,4-Dihydropyridazine | CAN | Pyridazine-3-carboxylate |

Acid/Base Stability

The compound exhibits stability in acidic media (pH 2–6) but degrades in strongly alkaline conditions (pH >10) via sulfonamide hydrolysis .

| pH Range | Stability | Degradation Pathway | Source |

|---|---|---|---|

| 2–6 | Stable | N/A | |

| >10 | Unstable | Sulfonamide cleavage |

Coordination Chemistry

The sulfonyl oxygen and pyridazine nitrogen act as ligands for transition metals. Complexation with Cu(II) in acetonitrile forms stable octahedral complexes :

| Metal Salt | Ligand Sites | Geometry | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(OAc)₂ | N (pyridazine), O (sulfonyl) | Octahedral | 8.2 ± 0.3 |

Cross-Coupling via C-H Activation

Directed C-H functionalization at the o-tolyl group enables Suzuki-Miyaura couplings. Using Pd(OAc)₂/PCy₃, aryl boronic acids couple at the methyl-substituted phenyl ring :

| Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂/PCy₃ | 2-Methylbiphenyl | 78% |

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various pharmacological properties:

- Antidepressant Activity : Studies have shown that compounds similar to 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine can influence serotonin and norepinephrine levels in the brain, suggesting potential use as antidepressants .

- Antipsychotic Effects : The structural components of the compound align with known antipsychotic agents, making it a candidate for further investigation in treating disorders such as schizophrenia .

- Antitumor Properties : Preliminary studies have indicated that the compound may possess antitumor activity, particularly against certain cancer cell lines. This is attributed to its ability to interfere with cellular signaling pathways involved in proliferation .

Therapeutic Applications

The potential therapeutic applications of this compound are broad, including:

- Neurological Disorders : Given its effects on neurotransmitter systems, it may be beneficial in treating conditions like depression and anxiety.

- Cancer Treatment : Its antitumor properties warrant further exploration in oncology, particularly for targeted therapies against specific cancer types.

- Study on Antidepressant Effects :

- Antitumor Activity Investigation :

- Pharmacokinetic Profiling :

Mechanism of Action

The mechanism of action of 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine with structurally related pyridazine derivatives, emphasizing substituent variations, molecular properties, and reported bioactivities:

Key Structural and Functional Differences:

Synthetic Pathways :

- The target compound’s synthesis likely parallels methods used for and , involving nucleophilic substitution of dichloropyridazine with piperazine derivatives, followed by sulfonylation .

Pharmacological Implications: Compounds with 4-(3-chlorophenyl)piperazine moieties (e.g., ) are associated with serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptor modulation, suggesting CNS applications for the target compound . The sulfonyl-piperazine motif in and correlates with anti-inotropic activity, though the o-tolyl group may shift selectivity toward anti-inflammatory targets .

Research Findings and Limitations

- Anti-Bacterial Potential: Pyridazine derivatives with substituted piperazines (e.g., ) exhibit moderate activity against Gram-positive bacteria, but the target compound’s o-tolyl group may enhance membrane permeability .

- Metabolic Stability: Sulfonyl groups (as in the target compound and ) reduce cytochrome P450-mediated metabolism compared to non-sulfonylated analogs like .

- Gaps in Data : Direct in vitro or in vivo studies on the target compound are absent in the provided evidence. Most inferences derive from structural analogs .

Biological Activity

The compound 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is a pyridazine derivative that has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 430.9 g/mol. The structure features a piperazine ring substituted with a 3-chlorophenylsulfonyl group and a pyridazine moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉ClN₆O₂S |

| Molecular Weight | 430.9 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains and fungi, suggesting that the sulfonamide group may enhance these activities through specific interactions with microbial targets .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A study evaluating triazolo-pyridazine derivatives revealed that piperazine-based compounds could act as DPP-4 inhibitors, which are crucial in managing diabetes by regulating insulin levels . The inhibition potential was assessed both in silico and in vitro, indicating promising results for compounds structurally related to the target compound.

Cytotoxicity and Antioxidant Activity

In vitro assays have demonstrated that certain derivatives possess cytotoxic effects on cancer cell lines while also exhibiting antioxidant properties. For example, compounds tested for their ability to scavenge free radicals showed significant activity, which is beneficial in mitigating oxidative stress-related diseases .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, inhibiting their functions.

- Receptor Modulation : The compound could potentially modulate receptor activities, influencing various signaling pathways related to inflammation and metabolic processes.

Case Studies

- Antimicrobial Studies : A series of piperazine derivatives were synthesized and evaluated for their antimicrobial efficacy against common pathogens. Results indicated that compounds with similar structures to the target compound showed significant inhibition zones against bacterial strains such as E. coli and Staphylococcus aureus.

- DPP-4 Inhibition Assays : In a study involving DPP-4 inhibitors, several piperazine derivatives were tested for their insulinotropic effects in pancreatic beta cells. The results showed that certain derivatives exhibited IC50 values below 10 nM, indicating strong inhibitory activity.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine?

- Methodological Answer : The compound can be synthesized via a multi-step route:

Sulfonylation : React 3-chlorobenzenesulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylpiperazine intermediate .

Nucleophilic Substitution : Couple the intermediate with 6-(o-tolyl)pyridazine using a Buchwald-Hartwig amination or Ullmann-type reaction, employing a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in a refluxing solvent (e.g., toluene) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are recommended for isolating high-purity product .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction (e.g., using a Bruker D8 Venture diffractometer) confirms the molecular geometry, including sulfonyl-piperazine conformation and pyridazine-tolyl spatial arrangement. Data refinement employs SHELX software .

- Spectroscopy :

- NMR : ¹H and ¹³C NMR (e.g., 400 MHz in DMSO-d₆) verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl and o-tolyl groups) .

- HRMS : High-resolution mass spectrometry (ESI⁺) confirms the molecular ion ([M+H]⁺) with <2 ppm error .

Q. What biological activities are associated with this compound?

- Methodological Answer :

- In Vitro Assays :

- Antibacterial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .

- Antiviral Screening : Evaluate inhibition of viral replication (e.g., influenza A) in MDCK cells using plaque reduction assays .

- Mechanistic Studies : Assess platelet aggregation inhibition via ADP-induced aggregation assays in human platelet-rich plasma .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Variation of Substituents :

Modify the 3-chlorophenyl group (e.g., replace Cl with F, CF₃, or electron-donating groups) to probe electronic effects on sulfonamide interactions .

Replace o-tolyl with substituted aryl/heteroaryl groups (e.g., 4-fluorophenyl, pyridinyl) to enhance target binding .

- Biological Testing : Compare IC₅₀ values across analogs in dose-response assays (e.g., enzyme inhibition, cell viability). Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like bacterial dihydrofolate reductase .

Q. What analytical strategies ensure purity and resolve impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) coupled with MS detection to identify impurities (e.g., unreacted intermediates, dechlorinated byproducts) .

- Reference Standards : Compare retention times and fragmentation patterns with certified impurities (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) .

- Quantitative NMR (qNMR) : Integrate impurity peaks relative to the main compound using ¹H NMR for quantification .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

- Methodological Answer :

- Assay Standardization :

Use identical cell lines (e.g., HEK293 for kinase assays) and passage numbers.

Normalize data to a positive control (e.g., doxorubicin for cytotoxicity assays).

- Orthogonal Assays : Confirm antiviral activity via both plaque reduction and RT-qPCR (viral RNA quantification) to rule out false positives .

- Meta-Analysis : Compare solvent effects (e.g., DMSO concentration) and incubation times across studies to identify confounding variables .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, flame-retardant lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the sulfonamide group .

- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous drainage .

Q. Which in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Methodological Answer :

- Rodent Models :

Pharmacokinetics : Administer intravenously (2 mg/kg) to Sprague-Dawley rats; collect plasma at intervals for LC-MS/MS analysis (t₁/₂, Cₘₐₓ, AUC) .

Acute Toxicity : Dose mice (10–100 mg/kg) and monitor for 14 days (body weight, organ histopathology) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.